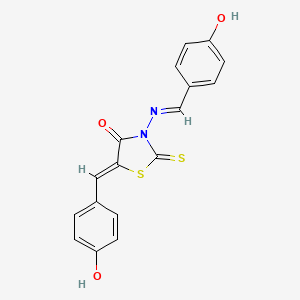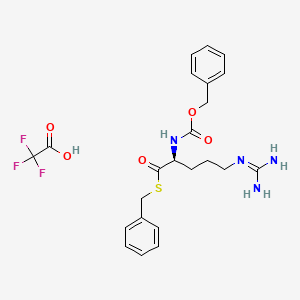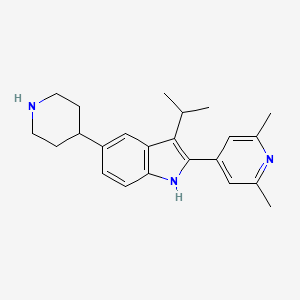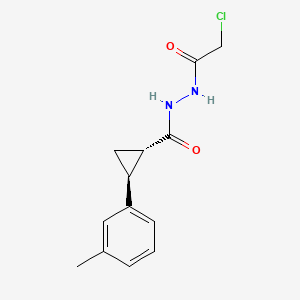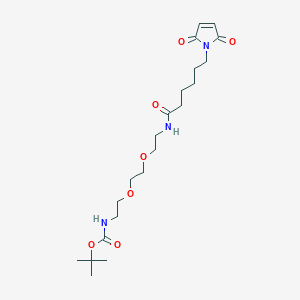
MC-PEG2-Boc
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MC-PEG2-Boc, also known as tert-butoxycarbonyl-protected maleimide polyethylene glycol, is a compound widely used in the field of bioconjugation. It is a maleimide derivative that is protected by a tert-butoxycarbonyl group, which makes it stable and easy to handle. This compound is particularly useful for the preparation of maleimide linkers, which are essential in the development of antibody-drug conjugates and other bioconjugates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MC-PEG2-Boc involves the reaction of maleimide with polyethylene glycol and tert-butoxycarbonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the formation of the maleimide-PEG conjugate. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as column chromatography or recrystallization to remove any impurities .
化学反応の分析
Types of Reactions
MC-PEG2-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol groups to form stable thioether bonds, which is a common reaction in bioconjugation
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to expose the maleimide group for further reactions
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. .
Deprotection Reactions: Reagents such as trifluoroacetic acid are used to remove the tert-butoxycarbonyl group. .
Major Products Formed
科学的研究の応用
MC-PEG2-Boc has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of bioconjugates and as a linker in various chemical reactions
Biology: Employed in the development of antibody-drug conjugates and other bioconjugates for targeted drug delivery
Medicine: Utilized in the preparation of drug delivery systems and diagnostic agents
Industry: Applied in the production of various bioconjugates and as a reagent in chemical synthesis
作用機序
The mechanism of action of MC-PEG2-Boc involves the formation of stable thioether bonds with thiol-containing compounds. The maleimide group reacts with thiol groups to form a covalent bond, which is stable and resistant to hydrolysis. This property makes this compound an ideal linker for bioconjugation applications .
類似化合物との比較
MC-PEG2-Boc is unique compared to other similar compounds due to its stability and ease of handling. Similar compounds include:
MC-PEG3-Boc: A similar compound with a longer polyethylene glycol chain, which provides increased solubility and flexibility
MC-PEG4-Boc: Another similar compound with an even longer polyethylene glycol chain, offering further enhanced solubility and flexibility
This compound stands out due to its optimal balance of stability, solubility, and reactivity, making it a preferred choice for many bioconjugation applications .
特性
分子式 |
C21H35N3O7 |
|---|---|
分子量 |
441.5 g/mol |
IUPAC名 |
tert-butyl N-[2-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C21H35N3O7/c1-21(2,3)31-20(28)23-11-14-30-16-15-29-13-10-22-17(25)7-5-4-6-12-24-18(26)8-9-19(24)27/h8-9H,4-7,10-16H2,1-3H3,(H,22,25)(H,23,28) |
InChIキー |
NGEGKWWHGXPOKP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCCN1C(=O)C=CC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)
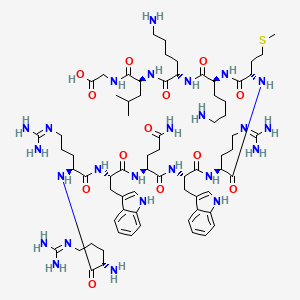

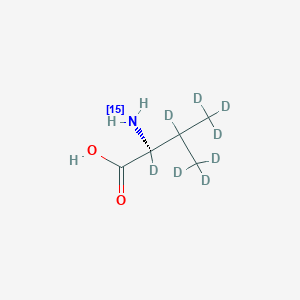

![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)

